

Historical perspective on the development of biguanides in research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1-Dimethylbiguanide HCl**

Cat. No.: **B100539**

[Get Quote](#)

An In-depth Technical Guide on the Historical Development of Biguanides in Research

Introduction

The biguanide class of drugs, with metformin as its leading contemporary example, represents a cornerstone in the management of type 2 diabetes mellitus (T2DM).^{[1][2]} This technical guide provides a comprehensive historical perspective on the research and development of biguanides, tracing their origins from herbal medicine to their synthesis, clinical evaluation, and the elucidation of their complex molecular mechanisms. The journey of biguanides is a compelling narrative of rediscovery, scientific rigor, and evolving understanding of metabolic regulation, offering valuable insights for researchers, scientists, and drug development professionals.

Herbal Origins and the Discovery of Guanidine

The story of biguanides begins centuries ago with the traditional use of the plant *Galega officinalis*, commonly known as Goat's Rue or French lilac.^{[1][3][4]} Since the medieval era, it was used in European folk medicine to treat various ailments, including the symptoms of what is now recognized as diabetes, such as polyuria.^{[5][6]}

In the late 19th and early 20th centuries, scientific investigation into the plant's properties began. Chemical studies revealed that *Galega officinalis* was rich in guanidine and its derivatives, such as galegine.^{[7][8][9][10]} A pivotal moment came in 1918 when Watanabe demonstrated that guanidine itself could lower blood glucose levels in animals.^{[6][8]} This

discovery spurred the chemical synthesis of related, less toxic compounds, setting the stage for the development of the biguanide drug class.[\[4\]](#)

Early Synthesis and Initial Investigations

Inspired by the glucose-lowering properties of guanidine, chemists began synthesizing derivatives. The term "biguanide" itself refers to a structure of two linked guanidine molecules.[\[11\]](#)

- **Synthalins:** In the 1920s, less toxic guanidine derivatives, Synthalin A and Synthalin B, were synthesized and used for diabetes treatment. However, their use was curtailed due to significant toxicity and the concurrent discovery and increasing availability of insulin.[\[4\]](#)
- **Metformin Synthesis:** Metformin (N,N-dimethylbiguanide) was first described in the scientific literature in 1922 by Emil Werner and James Bell in Dublin as a product in the synthesis of N,N-dimethylguanidine.[\[3\]\[6\]](#)
- **First Evidence of Hypoglycemic Activity:** In 1929, the German researchers Slotta and Tschesche discovered metformin's sugar-lowering action in rabbits, noting it was the most potent biguanide analog they studied.[\[3\]\[5\]](#) Despite this finding, the potency was considered insufficient for clinical development at the time, and the research was not pursued further.[\[6\]](#)

The focus on insulin therapy overshadowed these early discoveries, and biguanides were largely forgotten for nearly two decades.[\[1\]](#)

Rediscovery and Clinical Introduction: The Divergent Paths of Phenformin and Metformin

Interest in biguanides was rekindled in the 1940s during the search for antimalarial agents.[\[1\]](#) [\[2\]](#) The antimalarial drug proguanil, a guanidine derivative, was noted to have glucose-lowering effects in animal studies.[\[1\]](#) This observation led to a re-evaluation of biguanides for diabetes.

The French physician Jean Sterne was instrumental in this revival.[\[1\]\[2\]\[3\]](#) In 1957, he published the first report on the clinical use of metformin for the treatment of diabetes.[\[1\]\[2\]\[5\]](#) Around the same time, other biguanides, phenformin and buformin, were also introduced.[\[4\]\[6\]](#)

The Rise and Fall of Phenformin and Buformin

Phenformin, in particular, gained popularity worldwide, especially in the USA, as it was perceived to have greater glucose-lowering efficacy than metformin.[\[1\]](#)[\[6\]](#) However, its use was associated with a significant and often fatal side effect: lactic acidosis.[\[4\]](#)[\[12\]](#) The incidence of lactic acidosis with phenformin was estimated at 40–64 cases per 100,000 patient-years.[\[13\]](#) Due to this high risk, phenformin and buformin were withdrawn from the market in the United States and most other countries in the late 1970s.[\[4\]](#)[\[6\]](#)[\[14\]](#)

The Survival and Ascendancy of Metformin

Metformin's reputation was tarnished by its association with the other biguanides.[\[1\]](#)[\[2\]](#) However, accumulating clinical experience suggested a more favorable safety profile.[\[1\]](#) Key pharmacokinetic differences were identified that distinguished metformin from phenformin, contributing to its lower risk of lactic acidosis.[\[1\]](#) The landmark United Kingdom Prospective Diabetes Study (UKPDS), which reported its findings in 1998, was a critical turning point.[\[2\]](#)[\[14\]](#) The study demonstrated that metformin treatment in overweight patients with type 2 diabetes not only improved glycemic control but also led to long-term cardiovascular benefits, providing a strong rationale for its use as a first-line therapy.[\[2\]](#) Following intensive review, metformin was approved for use in the USA in 1995 and has since become the most widely prescribed oral antidiabetic agent globally.[\[1\]](#)[\[2\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Data: A Comparative Overview of Biguanides

The distinct clinical profiles of metformin and phenformin are rooted in their different pharmacokinetic and pharmacodynamic properties.

Table 1: Comparative Pharmacokinetics of Metformin and Phenformin

Parameter	Metformin	Phenformin	Reference(s)
Oral Bioavailability	50-60% (fasting)	~50%	[3]
Plasma Protein Binding	Negligible	Significant	[3],[1]
Metabolism	Not metabolized by the liver	Partially metabolized by the liver (CYP2D6)	[3],[5]
Primary Excretion	Unchanged in urine via kidneys	~66% unchanged, ~33% as metabolites in urine	[3],[5]
Elimination Half-life	~6.2 hours (plasma)	~3.2 hours (excretion)	[3],[5]
Peak Plasma Conc. (C _{max})	1-3 hours (immediate release)	Not specified	[3]
Volume of Distribution	Very high (300-1000 L)	Not specified	[3]

Table 2: Comparative Clinical and Safety Data

Parameter	Metformin	Phenformin	Reference(s)
Primary Therapeutic Use	First-line for Type 2 Diabetes	Withdrawn from market	[3],[4]
Risk of Lactic Acidosis	Very rare	High, led to withdrawal	[12],[13]
Effect on Body Weight	Neutral or slight reduction	Neutral or slight reduction	[1]
Risk of Hypoglycemia	Low	Low	[5]
Plasma Lactate Levels (6-month study)	$1.30 \pm 0.05 \text{ mmol/l}$	$1.64 \pm 0.05 \text{ mmol/l}$ (p < 0.001 vs metformin)	[16]
Plasma Lactate/Pyruvate Ratio (6-month study)	16.92 ± 0.59	22.65 ± 0.87 (p < 0.001 vs metformin)	[16]

Key Experimental Protocols and Methodologies

The understanding of biguanides has been built upon a foundation of key experiments, from their initial synthesis to the elucidation of their molecular action.

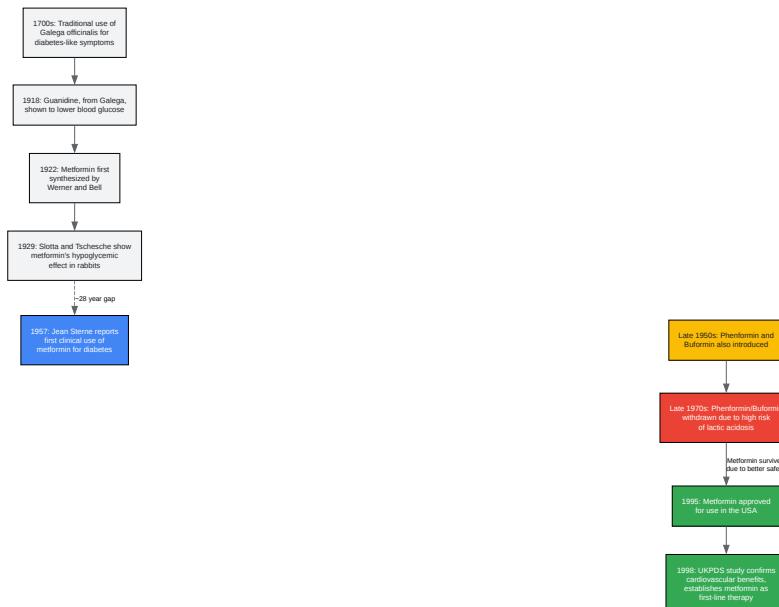
Synthesis of Metformin Hydrochloride

The synthesis of metformin and other biguanides is a single-step chemical reaction.[12] A common laboratory and industrial method involves the reaction of dimethylamine hydrochloride and dicyandiamide (2-cyanoguanidine).[5][17]

- Reactants: Dimethylamine hydrochloride and dicyandiamide.
- Reaction Conditions: The mixture is refluxed. Various solvents can be used, including water, toluene, or xylene, with reaction times ranging from 2 to 48 hours.[17]
- Purification: The resulting metformin hydrochloride product is purified through recrystallization from a suitable solvent, such as ethanol. Further purification can be achieved using solvent extraction.[17]

- Analysis: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis. [\[17\]](#)

Elucidation of the Mechanism of Action: AMPK Activation Assay

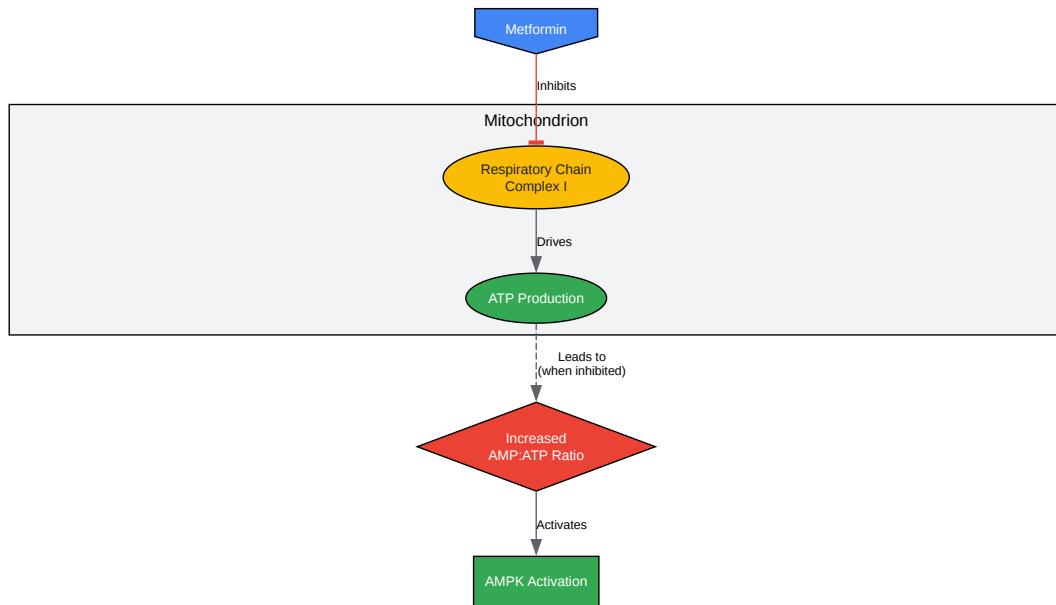

A pivotal discovery in biguanide research was the finding that metformin activates AMP-activated protein kinase (AMPK).[\[3\]](#)[\[18\]](#) Experiments to demonstrate this often use primary hepatocytes or cultured cell lines.

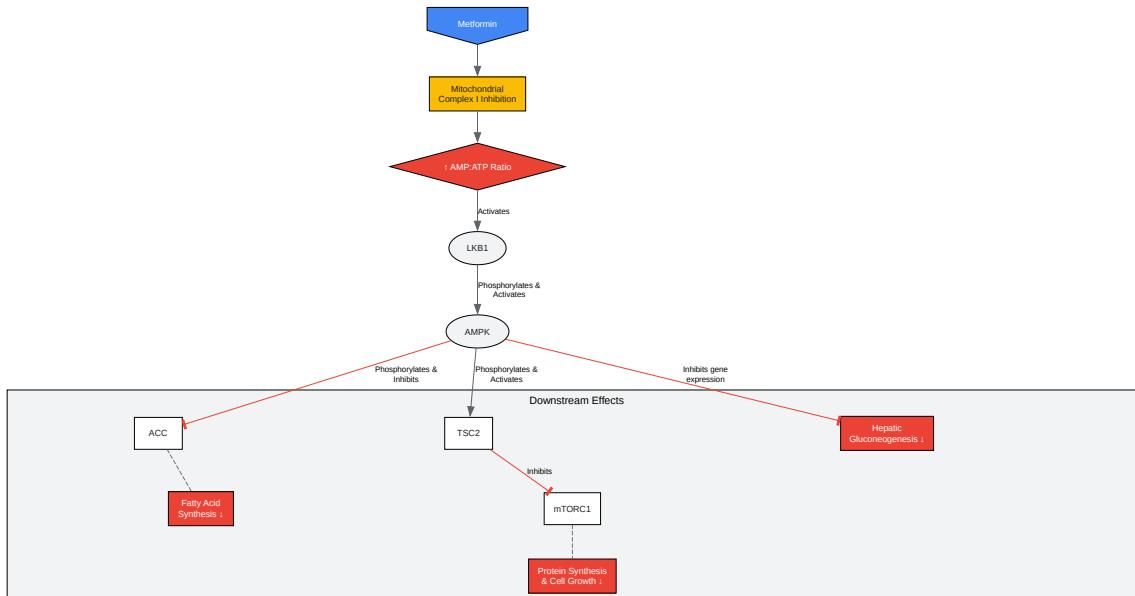
- Cell Culture: Primary rat hepatocytes are isolated or cell lines (e.g., HepG2) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of metformin or another AMPK activator like AICAR (as a positive control) for a specified time.
- Protein Extraction: After treatment, cells are lysed to extract total protein.
- Western Blot Analysis: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
 - A primary antibody recognizes the phosphorylated (active) form of AMPK at a specific residue (e.g., Threonine 172).
 - Another primary antibody recognizes the phosphorylated form of a downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79, to confirm pathway activation.[\[19\]](#)
 - Antibodies for total AMPK and total ACC are used as loading controls to ensure equal protein amounts were analyzed.
- Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected via chemiluminescence, allowing for quantification of protein phosphorylation levels.[\[18\]](#)[\[19\]](#)

Molecular Mechanisms of Action: Signaling Pathways and Logical Relationships

The molecular mechanism of biguanides is not fully understood but is known to be multifaceted.^[3] Key proposed mechanisms include the inhibition of the mitochondrial respiratory chain and the activation of AMPK.^{[3][5]}

Diagram 1: Historical Development of Biguanides




[Click to download full resolution via product page](#)

Caption: A timeline of key milestones in the development of biguanides.

Diagram 2: Biguanide Action on Mitochondrial Complex

|

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications aston.ac.uk [publications aston.ac.uk]
- 2. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Biguanide - Wikipedia [en.wikipedia.org]

- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 11. news-medical.net [news-medical.net]
- 12. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Frontiers | A Bibliometrics Analysis of Metformin Development From 1980 to 2019 [frontiersin.org]
- 15. History of Metformin: Origins, Development, and Uses Today - GoodRx [goodrx.com]
- 16. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Historical perspective on the development of biguanides in research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100539#historical-perspective-on-the-development-of-biguanides-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com